(2S)-7-oxabicyclo[2.2.1]heptan-2-amine
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Overview
Description
(2S)-7-oxabicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound with a unique structure that includes an oxygen bridge. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its rigid bicyclic framework provides a stable structure that can be utilized in the development of new pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-7-oxabicyclo[2.2.1]heptan-2-amine typically involves the use of starting materials such as exo-2,3-epoxybicyclo[2.2.1]heptane. One common method involves the reduction of exo-2,3-epoxybicyclo[2.2.1]heptane-endo-5,6-dicarboximides using lithium aluminum hydride (LiAlH4) to yield the desired amine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reduction reactions, optimized for higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-7-oxabicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2S)-7-oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of polymers and other materials with specific structural properties.
Mechanism of Action
The mechanism of action of (2S)-7-oxabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
7-oxabicyclo[2.2.1]heptane: A related compound with similar structural features but lacking the amine group.
2-azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen bridge instead of an oxygen bridge.
Uniqueness: (2S)-7-oxabicyclo[2.2.1]heptan-2-amine is unique due to its combination of an oxygen bridge and an amine group, providing distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-7-oxabicyclo[2.2.1]heptan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4?,5-,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOONCSMZVPSHJ-XRVVJQKQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2[C@H](CC1O2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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